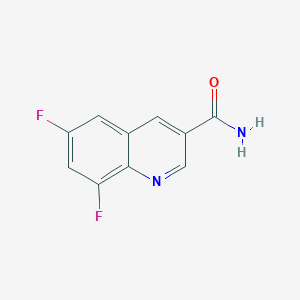![molecular formula C17H26N6Ni-2 B13770064 Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): is a complex organometallic compound It features a nickel ion coordinated with a macrocyclic ligand containing multiple nitrogen atoms and acetonitrile as a solvent or ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or to free nickel metal.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.
Aplicaciones Científicas De Investigación
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
Mecanismo De Acción
The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can be compared with other nickel-containing macrocyclic complexes, such as:
Nickel(II) porphyrins: These compounds have a similar coordination environment but differ in the structure of the macrocyclic ligand.
Nickel(II) phthalocyanines: These complexes also feature a macrocyclic ligand but have different electronic properties and reactivity.
Nickel(II) salen complexes: These compounds have a simpler ligand structure and are used in different catalytic applications.
The uniqueness of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) lies in its specific ligand framework, which provides distinct electronic and steric properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C17H26N6Ni-2 |
|---|---|
Peso molecular |
373.1 g/mol |
Nombre IUPAC |
acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) |
InChI |
InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2 |
Clave InChI |
AYILYWQFUXCKGG-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


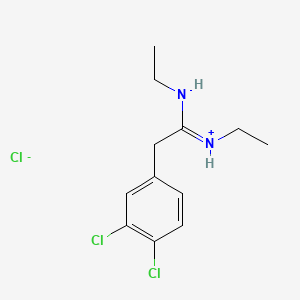
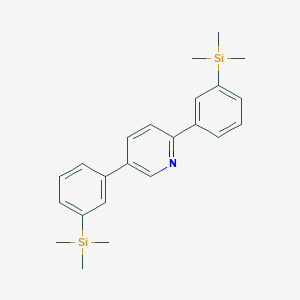
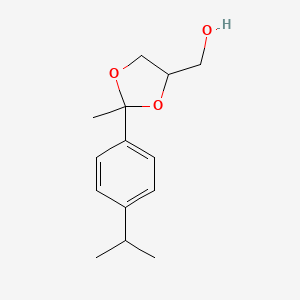

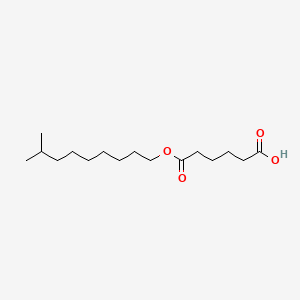
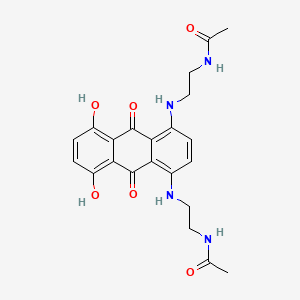
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

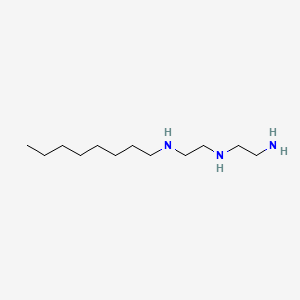
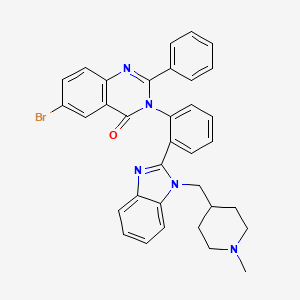
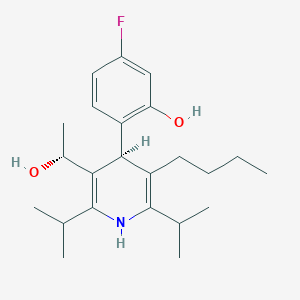
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)
